1,5-diphenyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione
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Overview
Description
1,5-Diphenyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique pyrazolo[3,4-d]pyrimidine scaffold, which is known for its potential biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs). These properties make it a promising candidate for the development of new therapeutic agents, especially in the treatment of cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-diphenyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione typically involves the condensation of 5-aminopyrazole-4-carboxamides with carboxylic acid esters. This reaction is usually performed by refluxing the starting materials in an alcohol medium with an excess of sodium alkoxide . Another method involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with N-substituted isatins in methanol in the presence of a twofold molar excess of sodium methoxide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,5-Diphenyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
1,5-Diphenyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an inhibitor of CDKs, which are crucial in cell cycle regulation.
Medicine: Due to its inhibitory effects on CDKs, it is being explored as a potential anticancer agent.
Mechanism of Action
The mechanism of action of 1,5-diphenyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione primarily involves the inhibition of CDKs. These enzymes play a critical role in regulating the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDKs, preventing their interaction with cyclins and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit CDK inhibitory activity and have similar biological properties.
Thioglycoside derivatives: These derivatives are designed as novel CDK2 targeting compounds and show superior cytotoxic activities against various cancer cell lines.
Uniqueness
1,5-Diphenyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione stands out due to its specific structural features and potent inhibitory activity against CDKs. Its unique pyrazolo[3,4-d]pyrimidine scaffold provides a versatile platform for the development of new therapeutic agents with enhanced efficacy and selectivity .
Properties
CAS No. |
61262-32-6 |
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Molecular Formula |
C17H12N4O2 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
1,5-diphenyl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C17H12N4O2/c22-16-14-11-18-21(13-9-5-2-6-10-13)15(14)19-17(23)20(16)12-7-3-1-4-8-12/h1-11H,(H,19,23) |
InChI Key |
PXSCVKHWCURNQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C(=O)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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